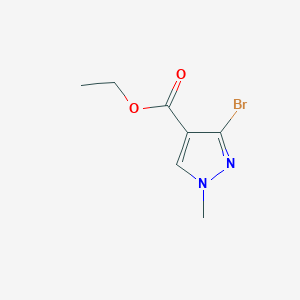

Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

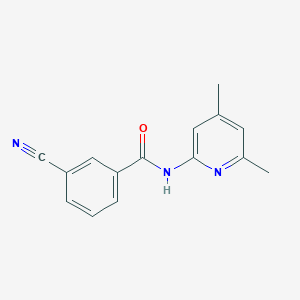

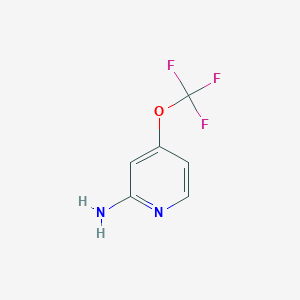

Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate is a chemical compound with the CAS Number: 1257861-04-3 . It has a molecular weight of 233.06 . The IUPAC name for this compound is ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .

Molecular Structure Analysis

The molecular structure of Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate can be represented by the InChI code: 1S/C7H9BrN2O2/c1-3-12-7(11)5-4(2)6(8)10-9-5/h3H2,1-2H3,(H,9,10) .

Chemical Reactions Analysis

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Physical And Chemical Properties Analysis

Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate is a solid at room temperature . It has a molecular weight of 233.06 . The compound should be stored in a refrigerator .

Applications De Recherche Scientifique

Synthesis of Insecticides

Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate serves as an important intermediate in the synthesis of new insecticides. For example, it is used in the creation of chlorantraniliprole, an insecticide. The synthesis involves esterification and bromination processes, which produce the compound with high yield and purity, making it a promising route for industrialization due to its simplicity and low cost (Lan Zhi-li, 2007).

Development of Corrosion Inhibitors

This compound has also been applied in the development of corrosion inhibitors. Pyranpyrazole derivatives, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, which are closely related to this compound, have been synthesized and found effective in preventing corrosion on mild steel. This application is particularly useful in industrial pickling processes (P. Dohare et al., 2017).

Anticancer and Immunomodulatory Activities

Some derivatives of this compound have shown potential in anticancer and immunomodulatory applications. For instance, compounds derived from this chemical structure have been identified as significant inhibitors of nitric oxide generation in murine macrophages and exhibited strong cytotoxicity against colon and hepatocellular carcinoma cells (H. Abdel‐Aziz et al., 2009).

Synthesis of Coordination Polymers

The compound is also utilized in the synthesis of coordination polymers. Research has shown the preparation of bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands from ethyl 3-methyl-1H-pyrazole-4-carboxylate. These ligands are then used to assemble with metal ions like Zn(II) and Cd(II) to create coordination polymers, which have potential applications in materials science and catalysis (M. Cheng et al., 2017).

Synthesis of Novel Organic Compounds

Additionally, this chemical is key in synthesizing various novel organic compounds. It serves as a building block for creating complex molecules with potential applications in medicinal chemistry and material science. For example, it has been used to synthesize oxime-containing pyrazole derivatives with potential applications in cancer treatment (Liang-Wen Zheng et al., 2010).

Mécanisme D'action

Target of Action

It is known that pyrazole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors , indicating a potential for diverse biological activities.

Mode of Action

Given the broad spectrum of biological activities exhibited by pyrazole derivatives , it is likely that this compound interacts with its targets in a complex manner, leading to various changes at the molecular level.

Biochemical Pathways

Pyrazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound may affect a wide range of biochemical pathways and exert downstream effects on various physiological processes.

Result of Action

Given the diverse biological activities of pyrazole derivatives , it is likely that this compound exerts a wide range of effects at the molecular and cellular levels.

Action Environment

It is known that such factors can significantly impact the pharmacological properties of a compound

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

While specific future directions for Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate are not mentioned in the search results, pyrazoles in general are the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that there is ongoing research into new synthetic techniques and applications for pyrazole derivatives.

Propriétés

IUPAC Name |

ethyl 3-bromo-1-methylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-4-10(2)9-6(5)8/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDADHABILFWYRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2396629.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide](/img/structure/B2396631.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2396636.png)

![Methyl 4-[2-(2,4-difluoroanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate](/img/structure/B2396639.png)

![7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396646.png)